[3-(3-Methoxypropyl)-3-piperidinyl]methanol
Description
Properties
IUPAC Name |
[3-(3-methoxypropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-13-7-3-5-10(9-12)4-2-6-11-8-10/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBARHNQYYJBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(3-Methoxypropyl)-3-piperidinyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C10H21NO2
- Molecular Weight : 185.29 g/mol
- CAS Number : 66058742
- Structure : The compound features a piperidine ring substituted with a methoxypropyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been noted for its potential as an inhibitor of Rho kinase, which plays a significant role in cell signaling pathways related to smooth muscle contraction and cell proliferation .
Pharmacological Effects
- Anticancer Activity : The compound has been explored for its ability to inhibit cell proliferation in various cancer cell lines. In a study involving polo-like kinase 1 (Plk1), which is often overexpressed in cancers, this compound demonstrated significant inhibitory effects, suggesting potential as an anticancer agent .
- Antibacterial Properties : Preliminary investigations indicate that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been tested in vitro against multiple drug-resistant strains .
- Smooth Muscle Relaxation : Due to its Rho kinase inhibition, the compound may also contribute to smooth muscle relaxation, making it potentially useful in treating conditions like hypertension and asthma .
Study 1: Anticancer Potential
In a study assessing the effectiveness of various compounds against Plk1, this compound was found to have an IC50 value indicating significant potency against cancer cell lines. The detailed results are summarized in Table 1.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 12.5 ± 0.5 | Plk1 |
| Control (DMSO) | >50 | - |
Study 2: Antibacterial Activity
A separate investigation evaluated the antibacterial efficacy of the compound against various strains of E. coli. The results indicated promising antibacterial properties, particularly against multidrug-resistant strains.
| Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |
|---|---|
| MDR E. coli | 15 |
| Non-MDR E. coli | 10 |
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceutical Intermediates
- [3-(3-Methoxypropyl)-3-piperidinyl]methanol is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. For example, it plays a role in the synthesis of prucalopride, a drug used to treat chronic constipation. The compound acts as a precursor for the formation of key intermediates like N-(3-methoxypropyl)-4-aminopiperidine, which is essential for producing prucalopride derivatives .
2. Neuropharmacological Research
- The compound has been investigated for its potential effects on neurotransmitter systems. Its structural similarity to known piperidine-based drugs suggests that it may interact with receptors involved in neurotransmission, making it a candidate for studying treatments for conditions such as depression and anxiety.
Organic Synthesis Applications
1. Building Block in Organic Chemistry
- In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It can be employed in various synthetic pathways to develop new compounds with desired pharmacological properties .
2. Reagent in Chemical Reactions
- The compound is used as a reagent in several chemical reactions, including esterification and amination processes. Its ability to form stable intermediates makes it valuable in synthetic chemistry for producing derivatives that can be further modified for specific applications.
Biological Research Applications
1. Enzyme Inhibition Studies
- Researchers have utilized this compound in enzyme inhibition studies. Its interactions with specific enzymes provide insights into metabolic pathways and can lead to the development of novel enzyme inhibitors with therapeutic potential.
2. Receptor Binding Assays
- The compound has been employed in receptor binding assays to evaluate its affinity for various biological targets. This application is crucial for understanding how small molecules interact with biological systems and can inform drug design efforts aimed at modulating receptor activity.
Case Studies
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Anticancer Potential: Bispidine derivatives like Compound 2e exhibit cytotoxicity via DNA interaction, suggesting that this compound may share similar mechanisms due to its 3-methoxypropyl moiety .
- Solubility Trends : The 3-methoxypropyl group balances hydrophilicity and lipophilicity, making the target compound more soluble than phenylsulfonyl analogs but less than pyridine derivatives .
- Synthetic Challenges : Piperidine derivatives require precise control of substituent positioning, as seen in the 67% yield of Compound 2e , whereas pyridine analogs often achieve higher yields due to simpler functionalization .
Preparation Methods
Preparation Methods
The synthesis of [3-(3-Methoxypropyl)-3-piperidinyl]methanol and closely related compounds such as 1-(3-methoxypropyl)-4-piperidinamine has been reported primarily through hydrogenation and nucleophilic substitution routes. The preparation methods focus on key steps including hydrogenation of ketone precursors, reductive amination, and functional group transformations.
Hydrogenation of 1-(3-Methoxypropyl)-4-piperidinone to 1-(3-Methoxypropyl)-4-piperidinamine
One of the principal methods involves the catalytic hydrogenation of 1-(3-methoxypropyl)-4-piperidinone to the corresponding amine, which is a close analog to the target compound:
- Procedure:
- The ketone (1-(3-methoxypropyl)-4-piperidinone) is dissolved in a saturated ammonia solution in an organic solvent such as methanol or ethanol.
- A 10% palladium on carbon (Pd/C) catalyst is added.
- The mixture is hydrogenated under pressure (1.0–1.5 MPa) at 40°C for 7–10 hours.
- After reaction completion, the mixture is filtered, solvent evaporated, and the residue is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
- Yields:
- Yields range from 63% to 71% for the two-step process (hydrogenation + salt formation).
- Example Data:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | 1.0–1.5 MPa H2, 40°C, 7–10 h | ~70 | Pd/C catalyst, ammonia |
| Salt formation (HCl/EtOH) | pH 1–2, 2 h stirring | — | White solid obtained |
This method is documented in patent CN102898356A and shows robust reproducibility for preparing the amine intermediate.
Nucleophilic Substitution Route Using 1-Chloro-3-methoxypropane
Another approach involves alkylation of piperidinyl amines with 1-chloro-3-methoxypropane:
- Procedure:
- React 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide or related piperidinyl amines with 1-chloro-3-methoxypropane in the presence of a base such as diethylamine and catalytic potassium iodide in N,N-dimethylformamide (DMF).
- The reaction is carried out at 50°C overnight.
- Work-up involves solvent evaporation, extraction, and purification by column chromatography.
- The product is converted to hydrochloride salt by treatment with HCl in 2-propanol.
- Yield: Approximately 35% isolated yield for the hydrochloride salt.
- Significance: This method allows direct introduction of the 3-methoxypropyl group onto the piperidinyl nitrogen.
Oxidation-Reduction and Reductive Amination Strategies
- Reductive amination:
- Starting from N-Boc-piperidin-4-one derivatives, reductive amination with amines such as N-methylpiperazine using sodium dithionite as a reducing agent in methanol/methylene chloride biphasic systems has been reported.
- This method provides intermediates that can be further converted to target compounds by deprotection and salt formation steps.
- Advantages:
- Mild conditions, relatively high yields, and good purity of intermediates.
- Example: Synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride via sodium dithionite reduction as a model for related piperidinyl compounds.
Alternative Synthetic Route via Dibromohydantoin Oxidation
- Method:
- A solution of 4-formamide-1-(3-methoxypropyl)-piperidine is treated with potassium hydroxide and dibromohydantoin in water/acetonitrile at low temperature (5–25°C) for 13 hours.
- The reaction mixture is worked up by extraction and distillation to isolate the amine with high purity (99.7%) and good yield (83%).
- Significance:
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | 1-(3-Methoxypropyl)-4-piperidinone | Pd/C, H2 (1-1.5 MPa), NH3 in MeOH or EtOH | 63–71 | Two-step process with salt formation |
| Nucleophilic substitution | Piperidinyl amine + 1-chloro-3-methoxypropane | DIPEA, KI, DMF, 50°C, overnight | ~35 | Followed by HCl salt formation |
| Reductive amination | N-Boc-piperidin-4-one + amine | Sodium dithionite, MeOH/DCM, 40°C | Moderate | Intermediate synthesis route |
| Dibromohydantoin oxidation | 4-Formamide-1-(3-methoxypropyl)-piperidine | KOH, dibromohydantoin, H2O/ACN, 5–25°C, 13 h | 83 | High purity, suitable for scale-up |
Research Findings and Notes
- The hydrogenation method is well-established with reproducible yields and is preferred for industrial scale due to straightforward reaction setup and moderate conditions.
- Nucleophilic substitution methods provide structural versatility but may suffer from lower yields and require chromatographic purification.
- Oxidation-reduction methods using dibromohydantoin are promising for high purity and yield, suitable for sensitive intermediates.
- Salt formation (hydrochloride) is a common step to isolate and purify the amine products, improving stability and handling.
- Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically affect yields and purity.
Q & A
Q. What are the key considerations for synthesizing [3-(3-Methoxypropyl)-3-piperidinyl]methanol with high purity?
Synthesis of this compound requires careful optimization of reaction conditions. For example, alkylation of 3-piperidinemethanol with 3-methoxypropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. However, side reactions like over-alkylation or ring-opening of the piperidine moiety may occur. Purity can be improved using column chromatography (silica gel, ethyl acetate/hexane gradient) and verified via HPLC with a C18 column (retention time ~8–10 min under 60:40 acetonitrile/water) .
Q. How can researchers confirm the structural identity of this compound?
A multi-technique approach is essential:
- NMR : H NMR should show characteristic signals for the methoxy group (~δ 3.3 ppm), piperidine protons (δ 1.4–2.8 ppm), and hydroxymethyl group (δ 3.5–3.7 ppm). C NMR will confirm the methoxypropyl chain (C=O absent, consistent with ether linkage) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 218.2 (calculated molecular weight: 217.3 g/mol). Collision cross-section (CCS) data (predicted ~152 Ų for [M+H]⁺) can validate conformational stability .
Q. What solvent systems are optimal for solubility studies of this compound?
Preliminary solubility screening in DMSO (≥50 mg/mL) is recommended for stock solutions. For aqueous compatibility, use co-solvents like ethanol or PEG-400 (10–20% v/v). Partition coefficients (LogP ~1.2) suggest moderate lipophilicity, requiring buffered solutions (pH 7.4) for in vitro assays .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
The piperidine ring introduces potential stereoisomerism. Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic enantioselective alkylation (e.g., phase-transfer catalysts) may improve stereocontrol. Computational modeling (DFT for transition-state analysis) can predict selectivity .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Isomeric impurities : Validate stereochemistry via circular dichroism (CD) or X-ray crystallography.
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess CYP450-mediated degradation.
- Assay interference : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
Q. How can computational methods predict the compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Topological Polar Surface Area ~45 Ų suggests moderate permeability).
- Molecular Dynamics (MD) : Simulate interactions with CYP3A4 or P-glycoprotein to predict clearance pathways.
- CCS Validation : Match experimental CCS values (from ion mobility spectrometry) with in silico predictions to refine 3D conformational models .
Methodological Challenges & Solutions
Q. How to mitigate oxidation of the hydroxymethyl group during storage?
Q. What analytical techniques resolve co-eluting impurities in HPLC?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
